
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole, also known as JB-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. JB-1 has been shown to have anti-tumor properties and has been studied extensively for its ability to inhibit the growth of various cancer cell lines. In
Mecanismo De Acción
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is a small molecule inhibitor that works by inhibiting the activity of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a key role in the regulation of gene expression and is overexpressed in many cancer cell lines. By inhibiting the activity of PRMT5, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the growth and proliferation of cancer cells. 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to larger molecules such as antibodies. However, one limitation of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is that it can be difficult to synthesize, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole. One area of research is to further explore the potential therapeutic applications of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole, particularly in the treatment of cancer and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is to explore the use of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole as a tool in chemical biology research. Finally, further research is needed to optimize the synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole to make it more widely available for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole involves a multi-step process that begins with the reaction of 2-(phenoxymethyl)-1H-benzimidazole with cyclohexylmagnesium bromide. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole. The synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied in various cancer cell lines. 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. In addition, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use as a tool in chemical biology research.
Propiedades
IUPAC Name |
1-(2-cyclohexylethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNWYEDZKZIINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

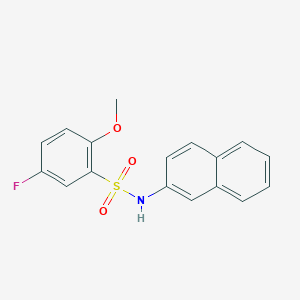
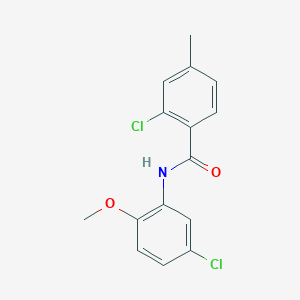
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
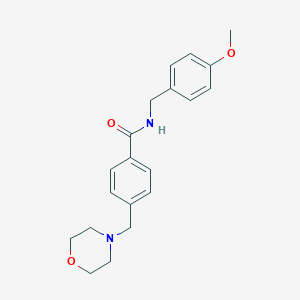


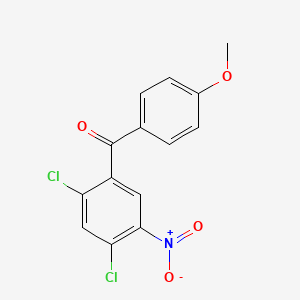
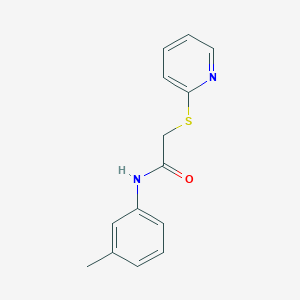

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
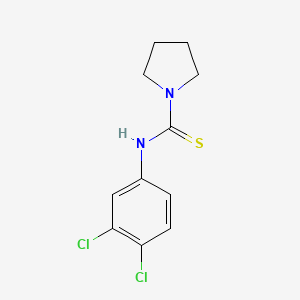
![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)